molecular formula C11H11N3O4 B2918483 N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide CAS No. 1448078-88-3

N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide

Cat. No. B2918483
M. Wt: 249.226
InChI Key: ZTZBZZPEZRAEAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction between furan-2-carbonyl chloride (1) and 4-bromoaniline (2) in the presence of triethylamine (Et3N) . The reaction yields N-(4-bromophenyl)furan-2-carboxamide (3) in excellent yields of 94% . Subsequently, the carboxamide (3) can be arylated using triphenylphosphine palladium as a catalyst and potassium phosphate (K3PO4) as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues (5a-i) in moderate to good yields (43–83%) .


Molecular Structure Analysis

The molecular structure of N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide consists of a furan ring fused with a pyrimidine moiety. The dihedral angle between the furan and pyrimidine rings is approximately 73.52° .

Scientific Research Applications

Antimicrobial Activity

A study by Chambhare et al. (2003) synthesized a series of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and their derivatives, demonstrating significant in vitro antibacterial and antimycobacterial activity against a range of microbial strains. This suggests the potential of N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide derivatives as antimicrobial agents (Chambhare, Khadse, Bobde, & Bahekar, 2003).

Antiprotozoal Agents

Ismail et al. (2004) explored the synthesis of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt and related compounds, which showed strong DNA affinities and in vitro efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Antiviral Properties

Yongshi et al. (2017) reported on the synthesis and biological characterization of furan-carboxamide derivatives as novel inhibitors of the lethal H5N1 influenza A virus. This study indicates that certain derivatives, including 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, showed potent antiviral activity against H5N1, suggesting a new avenue for antiviral drug development (Yongshi, Zheng, Cao, Li, Li, Zhou, Liu, Wu, & Dong, 2017).

DNA Binding Agents

Muzikar et al. (2011) introduced a furan amino acid, inspired by natural products, into the scaffold of a DNA-binding hairpin polyamide, showing excellent stabilization of duplex DNA and discrimination of noncognate sequences. This research underlines the potential of furan-carboxamide derivatives in the design of selective DNA-binding agents (Muzikar, Meier, Gubler, Raskatov, & Dervan, 2011).

Synthesis and Characterization

Wolter et al. (2009) achieved the total synthesis of proximicin A-C and synthesized new furan-based DNA binding agents, demonstrating the versatility of furan-carboxamide compounds in synthesizing complex molecules with potential biological activities (Wolter, Schneider, Davies, Socher, Nicholson, Seitz, & Süssmuth, 2009).

Future Directions

: Siddiqa, A., Zubair, M., Bilal, M., Rasool, N., Qamar, M. U., Khalid, A., Ahmad, G., Imran, M., Mahmood, S., & Ashraf, G. A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. Link : Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. Link : Synthesis, characterization, crystal structure, hirshfeld surface analysis and biological activity of N-(pyridin-2-ylmethyl)furan-2-carboxamide. [Link](https://link.springer.com/article/10.1007/s10854-021-07601-y

properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-16-10-7(6-12-11(14-10)17-2)13-9(15)8-4-3-5-18-8/h3-6H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZBZZPEZRAEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide

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